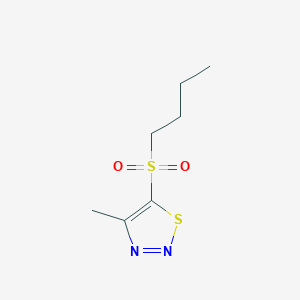
2-(2-Methoxyethylsulfonimidoyl)ethanamine;dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-(2-Methoxyethylsulfonimidoyl)ethanamine;dihydrochloride (MESNA) is a synthetic organic compound that is widely used in scientific research. It is a water-soluble compound that has been shown to have a variety of biochemical and physiological effects.
Scientific Research Applications
Synthesis and Characterization
- Synthesis of Apremilast : This compound was used in the preparation of Apremilast, an inhibitor of phosphodiesterase 4 (PDE-4), providing a basis for further industrial production (Shan, Weizheng, & Bai-nian, 2015).
- Characterization of Hallucinogenic Compounds : Analytical characterization of hallucinogenic N-(2-methoxy)benzyl derivatives of the 2C-series of phenethylamine drugs was conducted, demonstrating the importance of detailed analytical properties in identifying new substances (Zuba & Sekuła, 2013).
Pharmacological Effects and Metabolism
- Comparative Neuropharmacology : Comparative study of N-(2-methoxybenzyl)-2,5-dimethoxyphenethylamine (NBOMe) hallucinogens and their 2C counterparts in rodents, highlighting the potency and receptor affinity differences (Elmore et al., 2018).
- Metabolism in Rats : Investigation of the in vivo metabolism of 4-bromo-2,5-dimethoxyphenethylamine (2C-B) in rats, identifying various metabolites and suggesting metabolic pathways (Kanamori et al., 2002).
Medical and Biological Research
- Antiamoebic Activity : Synthesis and evaluation of chalcones bearing N-substituted ethanamine tail for antiamoebic activity against Escherichia, demonstrating potential therapeutic applications (Zaidi et al., 2015).
- Enantioselective Metabolism : Study on the metabolism of the endocrine disruptor pesticide methoxychlor by human cytochromes P450 (P450s), highlighting the differences in selective enantiomer formation by various P450 isoforms (Hu & Kupfer, 2002).
Environmental Impact
- Dechlorination by Bacteria : Research on the reductive dechlorination of Methoxychlor and DDT by human intestinal bacterium Eubacterium limosum, shedding light on environmental and health impacts (Yim et al., 2008).
- Breakdown Product Formation in Aquatic Systems : Study on the transformation of metolachlor and alachlor in aquatic systems, exploring the breakdown product formation patterns (Graham et al., 1999).
properties
IUPAC Name |
2-(2-methoxyethylsulfonimidoyl)ethanamine;dihydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H14N2O2S.2ClH/c1-9-3-5-10(7,8)4-2-6;;/h7H,2-6H2,1H3;2*1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ULSQXPPMCUVJBQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCS(=N)(=O)CCN.Cl.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H16Cl2N2O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.16 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![6-Bromo-8-methoxyimidazo[1,2-a]pyridine](/img/structure/B2371375.png)




![4-[(5-Chloro-2-methylphenyl)methyl]piperidine;hydrochloride](/img/structure/B2371382.png)

![Ethyl 4-(2-((7-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)acetamido)benzoate](/img/structure/B2371386.png)

![N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-1-(p-tolyl)methanesulfonamide](/img/structure/B2371389.png)
![N-[3-(adamantane-1-carbonylamino)naphthalen-2-yl]adamantane-1-carboxamide](/img/structure/B2371391.png)
![methyl 2-({[1-methyl-5-oxo-3-(trifluoromethyl)-1,5-dihydro-4H-pyrazol-4-yliden]methyl}amino)acetate](/img/structure/B2371393.png)